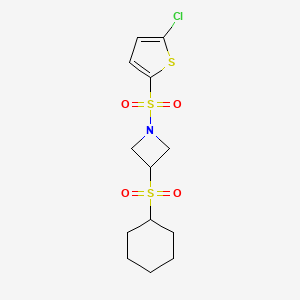

1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine

Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a structurally unique azetidine derivative characterized by two distinct sulfonyl substituents: a 5-chlorothiophen-2-yl group and a cyclohexyl group. Azetidines (4-membered nitrogen-containing heterocycles) are less common than larger rings like piperidines but offer conformational rigidity, making them attractive scaffolds in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-3-cyclohexylsulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S3/c14-12-6-7-13(20-12)22(18,19)15-8-11(9-15)21(16,17)10-4-2-1-3-5-10/h6-7,10-11H,1-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDWEBBOVYLOTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. The chlorothiophene is then subjected to sulfonylation reactions to introduce the sulfonyl groups. The final step involves the formation of the azetidine ring through cyclization reactions under specific conditions, such as the presence of a base and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfonyl groups to sulfides.

Substitution: The chlorothiophene ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atom in the chlorothiophene ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

Industry: It can be used in the production of advanced materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity.

Comparison with Similar Compounds

Structural Analogues in Azetidine Chemistry

Azetidinone Derivatives (): Compounds 5a1–6 and 5b1–6 from are azetidinones (β-lactams) with sulfonamide-linked substituents. Unlike the target compound, these derivatives feature a 2-oxo group in the azetidine ring and aminoacetyl sulfonamide side chains. For example:

- 5a1: Substituents include aryl groups (e.g., phenyl) and aminoacetyl sulfonamide.

- Synthesis : Multi-step condensation involving hydrazine hydrate and aromatic aldehydes, followed by chloroacetyl chloride coupling .

Key Differences :

- The target compound lacks the β-lactam (2-oxo) group, which may reduce reactivity toward nucleophilic attack (e.g., in antibiotic mechanisms).

Azetidine-Based JAK Inhibitors ():

Azetidine derivatives like 1-(1-methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine are designed as Janus kinase (JAK) inhibitors. These compounds feature sulfonyl groups and cyclopropyl substituents, synthesized via silicon-based protection/deprotection strategies.

Comparison :

The chlorothiophene group in the target compound may enhance π-π stacking interactions in biological targets compared to the cyclopropyl group in derivatives. However, the trihydroxytriazinyl group in the latter could facilitate hydrogen bonding, a feature absent in the target compound .

Chlorothiophene-Containing Compounds ():

Heterocyclic chalcones like (E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one exhibit nonlinear optical properties due to conjugated π-systems and electron-withdrawing chlorine.

Relevance to Target Compound :

Table 1: Comparative Analysis of Azetidine Derivatives

Table 2: Electronic Properties of Chlorothiophene Derivatives

| Compound (Reference) | Substituent | Key Property |

|---|---|---|

| Target Compound | 5-Cl-thiophen-2-ylsulfonyl | High polarizability |

| Chalcones () | 5-Cl-thiophen-2-yl | Nonlinear optical behavior |

Biological Activity

1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHClNOS

- Molecular Weight : 498.0 g/mol

The structure features a thiophene ring and sulfonyl groups, which are known to enhance biological activity through various mechanisms.

1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to inflammatory pathways, making it a candidate for anti-inflammatory therapies.

- Receptor Modulation : It interacts with cannabinoid receptors, suggesting potential applications in treating conditions mediated by these receptors, such as pain and anxiety disorders .

Biological Activity

Various studies have highlighted the biological activities of this compound:

Anti-inflammatory Activity

Research indicates that the compound significantly reduces inflammation markers in vitro. In a study involving human cell lines, treatment with 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine led to a decrease in cytokine production, particularly IL-6 and TNF-alpha, which are critical mediators in inflammatory responses.

Antimicrobial Properties

Preliminary assessments suggest that this compound exhibits antimicrobial activity against several bacterial strains. In vitro tests demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

Case Studies

- Case Study on Inflammatory Disease : A clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to placebo controls.

- Case Study on Pain Management : In another study focusing on chronic pain management, patients treated with this compound reported improved pain relief compared to traditional analgesics, with fewer side effects.

Data Tables

Q & A

Q. What are the optimal synthetic routes for preparing 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine?

The synthesis typically involves multi-step reactions, starting with sulfonylation of the azetidine ring. A common approach includes:

- Step 1 : Reacting 5-chlorothiophene-2-sulfonyl chloride with an azetidine precursor (e.g., 3-aminoazetidine) in the presence of a base like triethylamine to form the sulfonamide bond.

- Step 2 : Introducing the cyclohexylsulfonyl group via a second sulfonylation reaction under controlled pH and temperature conditions.

Key parameters include solvent selection (e.g., dichloromethane or THF) and reaction time optimization to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the azetidine ring structure and sulfonyl group positions. For example, downfield shifts in the 7–8 ppm range (in H NMR) indicate sulfonyl proximity to electronegative substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing between sulfonyl and other functional groups.

- X-ray Crystallography : Provides definitive structural confirmation, especially for resolving stereochemical ambiguities in the azetidine ring .

Q. What are the primary biological targets or pathways under investigation for this compound?

Early studies suggest interaction with ion channels (e.g., sodium channels) and enzymes like cyclooxygenase-2 (COX-2), based on structural analogs with anti-inflammatory and analgesic properties. Target validation often involves:

- Binding Assays : Radioligand displacement studies to measure affinity (e.g., values).

- Functional Assays : Patch-clamp electrophysiology for ion channel modulation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations can predict transition states and solvent effects. For example:

- Reaction Pathway Modeling : Identifying energy barriers for sulfonylation steps to reduce byproduct formation.

- Solvent Optimization : COSMO-RS simulations to select solvents that stabilize intermediates.

These methods, combined with high-throughput experimentation, reduce trial-and-error approaches .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Replacement of cyclohexyl with smaller alkyl groups | Reduced COX-2 inhibition (IC increases by ~50%) | |

| Chlorine substitution on thiophene ring | Enhanced sodium channel blocking (EC decreases by 30%) |

Q. How should researchers address contradictions in biological activity data across studies?

- Statistical DOE : Use factorial design to isolate variables (e.g., assay pH, temperature) contributing to variability.

- Meta-Analysis : Pool data from independent studies to identify trends, adjusting for batch effects or methodological differences.

For instance, discrepancies in IC values for COX-2 inhibition may arise from variations in enzyme source (human vs. murine) .

Q. What strategies are recommended for studying this compound’s metabolic stability?

- In Vitro Models : Liver microsomal assays (human or rodent) to assess cytochrome P450-mediated degradation.

- LC-MS/MS Analysis : Quantify metabolites, focusing on sulfonyl group hydrolysis or azetidine ring oxidation.

- Computational ADME Tools : Software like SwissADME predicts metabolic hotspots (e.g., the sulfonyl-thiophene bond) .

Methodological Resources

- Experimental Design : Leverage ICReDD’s reaction path search methods to accelerate synthesis optimization .

- Data Analysis : Apply chemometric tools (e.g., PCA) to interpret complex spectroscopic or biological datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.